molecular formula C19H16BrN3O4S B11207905 3-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11207905
M. Wt: 462.3 g/mol
InChI Key: VVIADBQCHMHJLY-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide moiety with a thieno-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Thieno-Pyrazole Core: The thieno-pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as a thieno[3,4-c]pyrazole derivative.

    Coupling with Benzamide: The final step involves coupling the brominated thieno-pyrazole with 4-methoxyphenyl benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno-pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of thieno-pyrazole derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thieno-pyrazole core may interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar 4-methoxyphenyl groups may exhibit comparable biological activities.

    Thieno-pyrazole derivatives: Other thieno-pyrazole derivatives may share similar chemical properties and reactivity.

Uniqueness

The uniqueness of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16BrN3O4S

Molecular Weight

462.3 g/mol

IUPAC Name

3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H16BrN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

VVIADBQCHMHJLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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